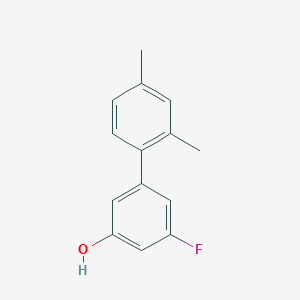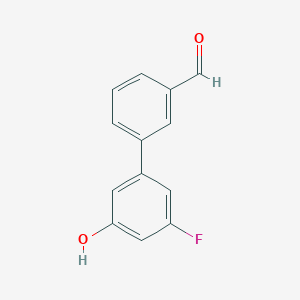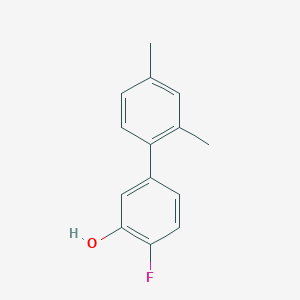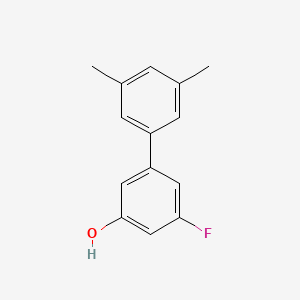
5-(2,4-Dimethylphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) is a compound that has been widely studied for its potential applications in various scientific research fields. It is a derivative of phenol, which is an aromatic organic compound. This compound has been used to synthesize various organic compounds, as well as for its potential applications in drug metabolism, drug delivery, and biotechnology.
科学的研究の応用
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) has been studied for its potential applications in drug metabolism, drug delivery, and biotechnology. It has been used as a substrate for the synthesis of various organic compounds, such as polymers, surfactants, and pharmaceuticals. It has also been used as a reagent for the synthesis of various drugs, such as anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs. Additionally, it has been used in the development of nanomaterials and nanodevices.
作用機序
The mechanism of action of 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed that the compound can interact with various enzymes and receptors in the body, which can lead to various biochemical and physiological effects. Additionally, it is believed that the compound can interact with metal ions, which can lead to the formation of metal complexes. These metal complexes can then interact with various proteins and enzymes, leading to various biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) are not fully understood. However, it is believed that the compound can interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and apoptosis.
実験室実験の利点と制限
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) has several advantages and limitations for lab experiments. One advantage is that it is a stable compound, which makes it easy to store and handle in the laboratory. Additionally, it is relatively easy to synthesize and can be used in a wide variety of experiments. However, the compound is toxic and should be handled with caution. Additionally, it is expensive and can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%). One potential direction is to further explore its potential applications in drug metabolism, drug delivery, and biotechnology. Another potential direction is to study its potential effects on gene expression and its potential interactions with metal ions. Additionally, further research could be done to explore its potential toxicity and its potential effects on the environment. Finally, further research could be done to explore its potential use as a substrate for the synthesis of various organic compounds.
合成法
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) can be synthesized by the reaction of 2,4-dimethylphenol and hydrofluoric acid in the presence of a catalyst. The reaction takes place at a temperature of 80-90°C and a pressure of 0.2-0.4 MPa. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and the reaction time is typically 5-6 hours. The reaction yields a 95% pure product of 5-(2,4-Dimethylphenyl)-3-fluorophenol.
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUZSJVGKPAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684132 |
Source


|
| Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-01-7 |
Source


|
| Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














